Methyl 4,5-dichloroisothiazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dichloro-1,2-thiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)11-8-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHVVTYUVANBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361341 | |
| Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166668-76-4 | |
| Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
The carboxylic acid precursor (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (THF) and methanol (5:1 ratio). TMS-diazomethane (1.5 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 10 minutes. The reaction is quenched with a 1:1 acetic acid-water mixture, and the product is extracted with ethyl acetate. After washing with saturated saline and drying over anhydrous magnesium sulfate, the crude product is purified via silica gel column chromatography (ethyl acetate/heptane = 1:10).
Key Parameters:
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Temperature : 0–20°C
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Reaction Time : 10 minutes (quenching after 30 minutes)
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Solvent System : THF/methanol
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Purification : Column chromatography
Analytical Characterization
The product is confirmed via -NMR spectroscopy, displaying a singlet at δ 4.01 ppm corresponding to the methyl ester group. The purity exceeds 98%, as validated by chromatographic analysis.
Optimization of Esterification Conditions
The efficiency of methyl ester formation depends critically on reagent selection and solvent polarity. TMS-diazomethane, a mild methylating agent, outperforms traditional methods like Fischer esterification (acid-catalyzed methanolysis), which may degrade acid-sensitive isothiazole rings. Polar aprotic solvents such as THF stabilize intermediates, while methanol acts as both a co-solvent and proton donor.
Comparative Analysis of Methylating Agents
While TMS-diazomethane is preferred for its selectivity, alternative agents like dimethyl sulfate or methyl iodide could be explored. However, these reagents often require stringent conditions (e.g., elevated temperatures or strong bases), increasing the risk of side reactions such as nucleophilic aromatic substitution at the chlorine-bearing positions.
Applications in Derivative Synthesis
This compound serves as a key intermediate in synthesizing bioactive molecules. For instance, it is alkylated with chloromethylisothiazole derivatives to produce ether-linked conjugates, which exhibit potential in antimicrobial and anti-inflammatory applications.
Synthesis of Pyran-Isothiazole Hybrids
In a study by Natural Product Communications, the methyl ester undergoes nucleophilic substitution with 3-(chloromethyl)-4,5-dichloroisothiazole under basic conditions (KCO/DMF). The resulting hybrid compound demonstrates enhanced bioactivity, underscoring the versatility of the ester as a synthetic building block.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylate group at position 3 undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Reaction with amines : Substitution with primary or secondary amines yields 3-aminoisothiazole derivatives. This reaction is critical for synthesizing agrochemical precursors.
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Reaction with alcohols : Methanol or ethanol facilitates transesterification, producing alkyl esters.
Mechanism :
The electrophilic carbon of the carboxylate group is attacked by nucleophiles (e.g., amines, alcohols), followed by elimination of the leaving group (methoxide).
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
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With ethyl 3-aminocrotonate : Forms 1,4-dihydropyridine derivatives (e.g., compounds 1 and 2 ) in 56–59% yield under toluene reflux .
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With malononitrile : Produces 4H-pyran derivatives (e.g., compound 4 ) in 56% yield via piperidine-catalyzed condensation .
| Reaction Partner | Product Class | Conditions | Yield |
|---|---|---|---|
| Ethyl 3-aminocrotonate | 1,4-Dihydropyridine | Toluene, reflux | 56–59% |
| Malononitrile | 4H-Pyran | Ethanol, piperidine | 56% |
| Acetylacetone | Pyranyl derivatives | Ethanol, piperidine | 76% |
Condensation Reactions
Hantzsch Synthesis :
Reaction with aldehyde 7 and acetylacetone yields symmetric 4-isothiazole-1,4-dihydropyridines (e.g., compound 3 ) in 58% yield .
Key Steps :
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Formation of α,β-unsaturated intermediate.
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Cyclocondensation with ammonia equivalents.
Halogen Bonding and Noncovalent Interactions
The 4,5-dichloroisothiazole moiety participates in halogen bonding (XB) and π-stacking:
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XB Interactions : Cl⋯O/N contacts stabilize supramolecular assemblies (e.g., compound 6 , Cl⋯O distance: 2.98 Å) .
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π-Stacking : Recurrent motif in solid-state structures, with interaction energies of −9.6 to −10.5 kcal/mol .
DFT Analysis :
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Molecular electrostatic potential (MEP) surfaces indicate electron-deficient regions at chlorine atoms, facilitating XB .
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QTAIM/NCIplot calculations confirm NH⋯O hydrogen bonds (2.05–2.22 Å) and van der Waals interactions in crystal packing .
Functionalization for Bioactive Derivatives
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Antifungal Activity : Chlorine atoms enhance lipophilicity, promoting cell membrane penetration and enzyme inhibition.
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Antiparasitic Agents : Derivatives show efficacy against Plasmodium falciparum (IC50: 0.8–1.2 μM).
Stability and Reaction Optimization
Scientific Research Applications
Methyl 4,5-dichloroisothiazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,5-dichloroisothiazole-3-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. In agrochemicals, it may disrupt the metabolic pathways of fungi, leading to their inhibition or death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4,5-dichloroisothiazole-3-carboxylate belongs to a broader class of isothiazole carboxylates. Below is a detailed comparison with structurally and functionally related compounds:
Esters of 4,5-Dichloroisothiazole-3-Carboxylic Acid
Key Insight : The methyl ester exhibits higher reactivity in substitution reactions compared to bulkier esters (e.g., trifluoroethyl), making it more versatile for derivatization. However, ethyl and trifluoroethyl esters may offer superior stability in biological systems .
Salts of 4,5-Dichloroisothiazole-3-Carboxylic Acid
Key Insight : Cation choice (morpholine vs. piperazine) significantly impacts solubility and bioactivity. Morpholine salts (MS) are prioritized for water-soluble formulations, while piperazine derivatives (PS) may optimize tissue penetration .
Amides and Metal Complexes
Key Insight : Amidation and metal coordination transform the methyl ester's bioactivity profile. Chlorine atoms and the carboxylate group are critical for chelation, while aromatic substituents (e.g., phenyl) may reduce potency .
Biological Activity
Methyl 4,5-dichloroisothiazole-3-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a dichlorinated isothiazole ring, which is known for its reactivity and biological significance. The compound's structure can be represented as follows:
Antimicrobial Activity
This compound exhibits significant antimicrobial activity , particularly against various bacterial and fungal strains. Research indicates that compounds with similar structures often demonstrate potent antibacterial effects.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.3 - 6.7 µM |
| Escherichia coli | 15 - 20 µM |
| Candida albicans | 5 - 10 µM |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. Studies have shown that it may inhibit key enzymes involved in cell wall synthesis and disrupt membrane integrity, leading to cell death.
Case Study: Inhibition of Bacterial Growth
In a study examining the effects of various isothiazole derivatives on bacterial growth, this compound was found to significantly inhibit the growth of Staphylococcus aureus, with an MIC comparable to established antibiotics like gentamicin . The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with metabolic processes.
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 2: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 70 | 85 |
| Aspirin | 90 | 80 |
This data suggests that the compound may serve as a potential therapeutic agent for treating inflammatory conditions.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties . Its ability to inhibit neuroinflammation has been linked to potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanisms of Neuroprotection
The proposed mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Reduction of oxidative stress through ROS scavenging.
- Modulation of apoptotic pathways in neuronal cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing metal complexes of Methyl 4,5-dichloroisothiazole-3-carboxylate, and how are they characterized?
- Methodological Answer : Metal complexes (e.g., with Cu(II)) are synthesized by reacting the ligand with metal salts (e.g., CuCl₂, CuBr₂) in polar solvents like ethanol or water under reflux. Coordination occurs via the nitrogen atom of the isothiazole ring and the oxygen of the carboxyl/amide group. Characterization involves X-ray crystallography for structural elucidation, IR spectroscopy to confirm ligand-metal binding shifts (e.g., C=O and N–Cu stretches), and elemental analysis for stoichiometric validation .
Q. How can researchers validate the purity and stability of this compound derivatives?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold). Stability studies involve thermogravimetric analysis (TGA) and accelerated degradation under varying pH/temperature conditions. Storage recommendations (e.g., 0–6°C for salts) are derived from decomposition kinetics monitored by NMR or mass spectrometry .
Q. What experimental models are used to evaluate the bioactivity of this compound’s derivatives?
- Methodological Answer : Fungicidal activity is tested against Botrytis cinerea and Fusarium spp. using agar dilution assays, with inhibitory concentrations (e.g., 0.125% w/v) quantified via colony-forming unit (CFU) counts. Insecticidal synergy is assessed in in vivo models (e.g., Colorado potato beetle larvae) by co-administering derivatives with neonicotinoids and measuring mortality rates .
Advanced Research Questions
Q. How does this compound enhance the efficacy of cisplatin in chemotherapy, and what molecular mechanisms are hypothesized?
- Methodological Answer : Synergy with cisplatin is evaluated in neuroepithelial tumor cell cultures (e.g., C6 glioma) via dose-reduction assays (e.g., 10-fold lower cisplatin dose). Mechanistic hypotheses include inhibition of cyclin-dependent kinases (Cdk2) or VEGFR2 tyrosine kinase, validated via molecular docking simulations and quantum-chemical modeling of ligand-protein interactions .
Q. What strategies optimize the coordination geometry of copper complexes for enhanced insecticidal synergy?
- Methodological Answer : Tridentate coordination (e.g., N-heterocycle, amide O, hydroxyethyl O) is engineered by modifying substituents (e.g., ethanolamide derivatives). Polymer chain formation in complexes like [LCuCl₂]ₙ is analyzed via single-crystal XRD to correlate structure with bioactivity. Enhanced insecticidal effects (e.g., 2× toxicity with imidacloprid) are linked to metallocycle stability and ligand flexibility .
Q. How can computational methods predict the synergistic potential of isothiazole-adjuvant combinations?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess ligand reactivity. Docking studies (e.g., AutoDock Vina) simulate binding affinities to target proteins (e.g., Cdk2). In vitro validation follows via isobologram analysis to quantify synergy indices (e.g., Combination Index <1) .
Q. What analytical challenges arise in characterizing polymorphic forms of isothiazole-metal complexes, and how are they resolved?
- Methodological Answer : Polymorphism is detected via powder XRD and differential scanning calorimetry (DSC). Conflicting data (e.g., varying melting points in literature) are resolved by synthesizing single-phase crystals under controlled conditions (e.g., slow evaporation) and re-analyzing with synchrotron XRD .
Data Contradiction & Resolution
Q. How should researchers address discrepancies in reported bioactivity data for isothiazole-copper complexes?
- Methodological Answer : Contradictions (e.g., fungicidal IC₅₀ values across studies) may stem from assay variability (e.g., nutrient media composition). Standardization via CLSI guidelines (e.g., M38-A2 for fungi) and inter-lab validation using reference strains (e.g., ATCC isolates) improves reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
